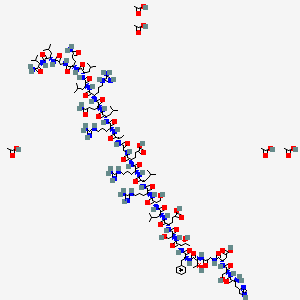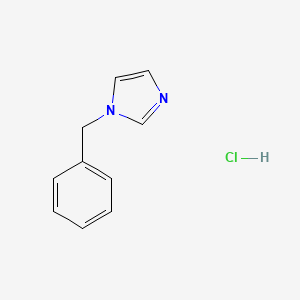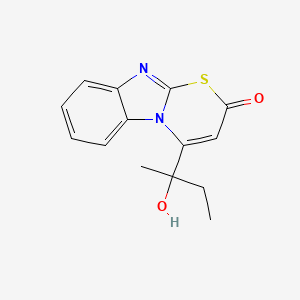
4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one is a complex organic compound that belongs to the class of thiazino-benzimidazoles. This compound is characterized by its unique structure, which includes a thiazine ring fused to a benzimidazole core, with a hydroxy-methylpropyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thiazine Ring Formation: The benzimidazole intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazine ring.
Introduction of the Hydroxy-Methylpropyl Group: The final step involves the alkylation of the thiazino-benzimidazole with a suitable alkylating agent, followed by hydrolysis to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thiazine ring or the benzimidazole core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation: Formation of 4-(1-Oxo-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one.
Reduction: Formation of reduced derivatives of the thiazine or benzimidazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-methylpropyl group can form hydrogen bonds with biological molecules, while the thiazine and benzimidazole rings can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one
- 4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-thione
- 4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-selenone
Comparison
Compared to its analogs, this compound is unique due to the presence of the oxygen atom in the thiazine ring, which can significantly influence its chemical reactivity and biological activity. The thione and selenone analogs may exhibit different reactivity patterns and biological properties due to the presence of sulfur or selenium atoms, respectively.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
136197-33-6 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-(2-hydroxybutan-2-yl)-[1,3]thiazino[3,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-14(2,18)11-8-12(17)19-13-15-9-6-4-5-7-10(9)16(11)13/h4-8,18H,3H2,1-2H3 |
InChI Key |
VQQOIDIERBQNQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC(=O)SC2=NC3=CC=CC=C3N12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


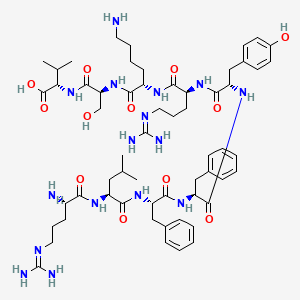
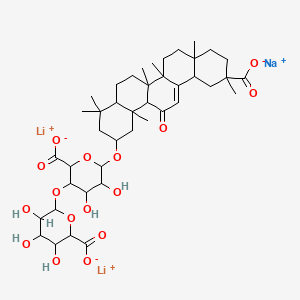
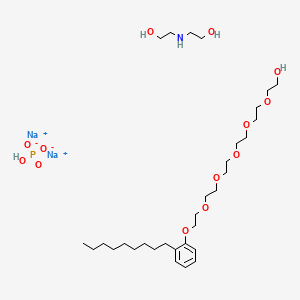
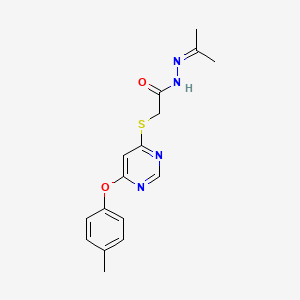
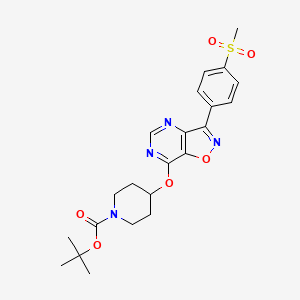

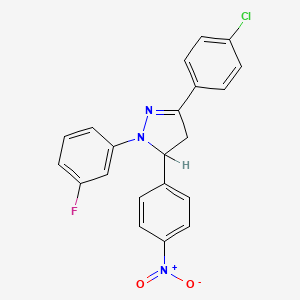
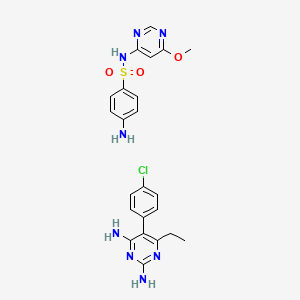
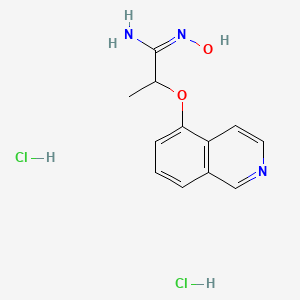

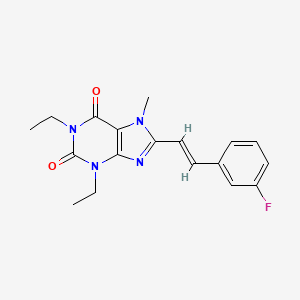
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
